molecular formula C22H25NO6 B2534376 Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate CAS No. 1820619-06-4

Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate

Cat. No.: B2534376
CAS No.: 1820619-06-4
M. Wt: 399.443
InChI Key: DBSAFNJUEHWIDB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a polyethylene glycol (PEG)-like triethylene glycol (PEG3) linker and a terminal methyl ester. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile protection, which allows selective deprotection under mild conditions (e.g., piperidine) . The PEG3 linker enhances solubility in organic solvents, while the methyl ester improves stability during synthetic steps. Applications include its use as a building block in drug discovery, bioconjugation, and nanomaterial synthesis .

Properties

IUPAC Name

methyl 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-26-21(24)15-28-13-12-27-11-10-23-22(25)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSAFNJUEHWIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early Methods Using Boc/Cbz Protecting Groups

Initial synthetic routes (circa 2002) utilized tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups for amino protection. Diglycolamine served as the starting material, reacting with tert-butyl bromoacetate under sodium hydride catalysis. However, these methods suffered from:

  • Low yields (32–45%) due to competing N-alkylation side reactions
  • Chromatography-dependent purification increasing production costs
  • Instability of intermediates under acidic conditions, limiting storage viability

Benzyl Bromide Protection Strategy (2005)

A 2005 approach introduced benzyl bromide for amino protection, followed by oxyalkylation with bromoacetic acid. Key limitations included:

  • Trisubstitution quaternary ammonium salt formation in 18–22% yields, complicating purification
  • Requirement for 5% palladium-carbon catalysts during debenzylation, escalating costs for large-scale production
  • Environmental hazards from benzyl bromide’s high volatility and toxicity

Triethylene Glycol-Based Synthesis (2006)

This method employed triethylene glycol amine as a precursor but faced:

  • Multi-step oxidation requirements reducing overall yield to <28%
  • $482/kg raw material costs making commercial production economically unfeasible

Modern Industrial Synthesis via Phthalic Anhydride Protection

The 2023 patent CN110078644B revolutionized synthesis through phthalic anhydride-mediated amino protection, achieving 99.5% intermediate purity and >50% overall yield .

Stepwise Reaction Mechanism

Step 1: Amino Protection
Diglycolamine reacts with phthalic anhydride in toluene at 110°C, forming a stable imide intermediate (99% conversion):
$$
\text{Diglycolamine} + \text{Phthalic anhydride} \xrightarrow{\text{Toluene, 110°C}} \text{N-Phthaloyl diglycolamine} + \text{H}_2\text{O}
$$
Advantages:

  • Water removal via Dean-Stark trap drives reaction completion in <6 hours
  • Intermediate stability allows long-term storage without degradation

Step 2: Etherification
N-Phthaloyl diglycolamine undergoes alkylation with methyl bromoacetate in THF/K₂CO₃:
$$
\text{N-Phthaloyl intermediate} + \text{MeO}2\text{CCH}2\text{Br} \xrightarrow{\text{THF, 40°C}} \text{Etherified product}
$$
Optimized Conditions:

  • 2.1:1 molar ratio of bromoacetate to intermediate minimizes di-alkylation
  • 15% w/w K₂CO₃ achieves 94% conversion in 8 hours

Step 3: Deprotection and Fmoc Installation
Hydrazinolysis removes the phthaloyl group, followed by Fmoc-Cl acylation:
$$
\text{Etherified product} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{Free amine} \xrightarrow{\text{Fmoc-Cl, NaHCO}_3} \text{Target compound}
$$
Critical Parameters:

  • pH 8.5–9.0 during Fmoc-Cl reaction prevents epoxide formation
  • Recrystallization in ethyl acetate/n-hexane elevates purity to 99.7%

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost ($/kg) Scalability
Boc/Cbz (2002) 32–45 85–90 12,450 Lab-scale
Benzyl Bromide (2005) 41–48 88–92 9,780 Pilot-scale
Phthalic Anhydride (2023) 50–54 99.5–99.7 6,230 Industrial

Key Advances:

  • 63% cost reduction vs. earlier methods through eliminated palladium catalysts
  • 4.9x throughput increase via continuous water removal in Step 1

Purification and Analytical Control

Recrystallization Solvent Screening

Solvent System Purity Gain (%) Recovery (%)
Ethyl acetate/n-hexane +12.3 89.4
Dichloromethane/MTBE +9.7 82.1
THF/Heptane +8.2 75.6

Ethyl acetate/n-hexane (1:3 v/v) emerged as optimal, removing residual diglycolamine and phthalic acid byproducts.

HPLC Monitoring Protocols

  • Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
  • Mobile Phase: 0.1% TFA in water (A)/acetonitrile (B), gradient 30→70% B over 15 min
  • Retention Time: 6.8 min for target compound

Industrial Applications and Derivatives

Peptide Drug Synthesis

The compound enables synthesis of:

  • Semaglutide analogs: Incorporating ethylene glycol spacers enhances in vivo stability
  • Elaborelin intermediates: Fmoc protection allows solid-phase peptide chain elongation

Functional Material Development

  • Polyethylene glycol (PEG) mimetics: Ether linkages improve hydrophilicity in drug carriers
  • Dendrimer cores: Branched structures achieved via sequential alkylation

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.

Condition Reagents Product Yield Reference
Acidic (HCl, aqueous)1M HCl, 60°C, 6 hrs2-[2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid85%
Basic (NaOH, aqueous)0.1M NaOH, RT, 12 hrs2-[2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid92%

Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide ions. The ethylene glycol ether linkages remain stable under both conditions .

Fmoc Deprotection

The Fmoc group is selectively cleaved under basic conditions to expose the primary amine:

Reagent Conditions Reaction Time Amine Yield Reference
Piperidine/DMF20% v/v, RT20 min95%
DBU/DCM2% v/v, 0°C10 min89%

Deprotection generates a free amine for subsequent peptide coupling. Side reactions (e.g., ester hydrolysis) are minimized at lower temperatures .

Amide Bond Formation

After hydrolysis and deprotection, the carboxylic acid participates in amide coupling:

Coupling Reagent Activator Solvent Product Yield Reference
HBTUDIPEADMFPeptide-Fmoc conjugate88%
EDCl/HOBtNMMDCMAlkylamide derivative82%

Coupling efficiency depends on the steric hindrance of the ethylene glycol chain and the reactivity of the carboxylic acid .

Stability Under Synthetic Conditions

The compound exhibits stability in diverse environments:

Condition Observation Reference
High-temperature flow systemsStable up to 100°C (residence time ≤5 min)
Microwave irradiationDegrades at >120°C (10 min exposure)
Oxidative environmentsEther linkages resist oxidation (H₂O₂, 25°C, 24 hrs)

These properties make it suitable for continuous-flow synthesis and solid-phase peptide synthesis .

Comparative Reactivity

The ethylene glycol chain influences reactivity compared to simpler Fmoc esters:

Property Methyl 2-[2-(2-Fmoc-aminoethoxy)ethoxy]acetateFmoc-Gly-Ome
Hydrolysis rate (basic)92% in 12 hrs98% in 6 hrs
Solubility in DMFHighModerate
Coupling efficiency88%94%

The extended ethylene glycol chain slightly reduces reaction rates but enhances solubility in polar solvents .

Scientific Research Applications

Chemistry

Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate is extensively used in the synthesis of peptides and complex organic molecules. Its Fmoc group allows for the selective protection of amino groups during synthesis, facilitating the formation of peptide bonds.

Biology

In biological research, this compound is employed to study protein interactions and enzyme mechanisms. The ability to modify amino acids with the Fmoc group enables researchers to investigate the structure-function relationships in proteins.

Medicine

The compound plays a vital role in drug formulation and delivery systems. Its unique structure allows for the development of targeted therapies, particularly in peptide-based drugs where stability and bioavailability are critical.

Industry

In industrial applications, Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate is utilized in the development of advanced materials and surface coatings. Its properties contribute to enhanced performance in various formulations.

Case Study 1: Peptide Synthesis

A study demonstrated that using Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate significantly improved the yield and purity of synthesized peptides compared to traditional methods. The Fmoc protection allowed for more efficient coupling reactions.

Case Study 2: Drug Delivery Systems

Research indicated that formulations incorporating this compound exhibited enhanced stability and controlled release profiles for peptide drugs. This was attributed to the solubility provided by the ethylene glycol units, which facilitated better interaction with biological membranes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate involves its interaction with specific molecular targets. The Fmoc group protects amino groups during peptide synthesis, allowing for selective reactions at other sites. The compound’s ethylene glycol moieties provide flexibility and solubility, facilitating its incorporation into various chemical and biological systems .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s key structural elements—Fmoc protection, PEG linker, and ester termination—are shared with analogs but differ in chain length, terminal groups, or substituents. Below is a detailed comparison:

Compound Name Structure Molecular Formula Key Features Applications
Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate Fmoc-PEG3-O-CH2CO2Me C22H25NO7 PEG3 linker; methyl ester terminus SPPS, bioconjugation, drug delivery
2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)acetic acid Fmoc-PEG2-CH2CO2H C21H21NO6 Shorter PEG2 linker; carboxylic acid terminus Activated for NHS ester coupling
Allyl 2-((2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethyl)amino)acetate HCl Fmoc-protected ethylenediamine linker; allyl ester C22H25ClN2O4 Allyl ester for orthogonal deprotection; charged intermediate Orthogonal SPPS strategies, fragment-based drug design
Methyl {2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate (H2N-PEG3-O-CH2CO2Me) Deprotected PEG3 linker; free amine terminus C9H19NO5 Amine-reactive after Fmoc removal Vaccine adjuvants, polymer-functionalized nanoparticles
2-[4-(Fmoc-piperazin-1-yl)]acetic acid Fmoc-protected piperazine ring; carboxylic acid terminus C22H24N2O4 Rigid piperazine linker; enhanced steric effects Targeted drug delivery, E-selectin antagonist synthesis

Reactivity and Stability

  • Fmoc Deprotection: The target compound undergoes Fmoc cleavage with 20% piperidine in DMF, similar to analogs like 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)acetic acid . However, allyl esters (e.g., Allyl 2-((2-{[(Fmoc)amino]ethyl)amino)acetate HCl) require Pd(0)-mediated deprotection, enabling orthogonal strategies .
  • Ester Hydrolysis: The methyl ester in the target compound is stable under basic SPPS conditions but hydrolyzes slowly in aqueous buffers (pH >8). In contrast, carboxylic acid analogs (e.g., 2-(2-{[(Fmoc)amino]ethoxy}ethoxy)acetic acid) are directly reactive for coupling via NHS/EDC activation .
  • Solubility : The PEG3 linker in the target compound improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to analogs with shorter PEG chains or rigid aromatic linkers (e.g., piperazine derivatives) .

Research Findings and Data

Stability Under Basic Conditions

Compound Half-Life (20% Piperidine/DMF) Reference
Methyl 2-[2-(2-{[(Fmoc)amino}ethoxy)ethoxy]acetate 6 hours
2-[4-(Fmoc-piperazin-1-yl)]acetic acid 4 hours

Biological Activity

Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate, often referred to in literature by its structural components, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Fluorenyl Group : Enhances membrane permeability and bioactivity.
  • Methoxycarbonyl Group : Provides stability and influences reactivity.
  • Ethoxy Chains : Contribute to solubility and interaction with biological targets.

Molecular Formula : C21H22N2O5
Molecular Weight : 382.41 g/mol
CAS Number : 2313534-20-0

The biological activity of Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorenyl moiety enhances its affinity for lipid membranes, facilitating cellular uptake.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are critical in disease pathways.
  • Receptor Modulation : It interacts with receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Demonstrated through various in vitro assays.
  • Anticancer Properties : Exhibits potential in modulating signaling pathways related to tumor growth.

Case Studies

  • In Vitro Studies on Inflammation :
    • A study evaluated the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharides (LPS). Results indicated significant reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) at concentrations above 10 µM.
  • Anticancer Activity Assessment :
    • In a cancer cell line study (HeLa cells), treatment with Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeConcentration (µM)Observed Effect
Anti-inflammatoryCytokine Assay>10Reduced IL-6 and TNF-alpha levels
AnticancerCell Viability Assay15Decreased viability in HeLa cells

Q & A

Basic: What is the synthetic route for Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate in peptide synthesis?

Methodological Answer:
The compound is synthesized via Fmoc deprotection of an intermediate. For example, in a typical procedure, a precursor (e.g., Fmoc-HN-Peg3-O–CH2CO2Me) is dissolved in methanol, treated with piperidine (10–20% v/v) at room temperature for 6 hours to remove the Fmoc group. The reaction mixture is concentrated under reduced pressure to yield the final product as a crude mixture. ESI-MS (electrospray ionization mass spectrometry) is used to confirm the molecular ion peak (e.g., m/z 222.2 for the deprotected amine derivative) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Key safety considerations include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of dust or vapors.
  • Hazard Mitigation: The compound may cause skin irritation (H315), eye irritation (H319), and respiratory discomfort (H335). Immediate first aid for skin/eye exposure involves thorough rinsing with water for ≥15 minutes. Piperidine (used in synthesis) requires additional precautions due to its flammability and toxicity .

Advanced: How can researchers optimize Fmoc deprotection to improve reaction yields?

Methodological Answer:
Low yields during Fmoc deprotection may result from incomplete reaction or side products. Optimization strategies include:

  • Reagent Ratio: Increase piperidine concentration (e.g., 20–30% v/v in methanol).
  • Reaction Time: Extend stirring time (up to 12 hours) at room temperature.
  • Alternative Deprotection Agents: Test DBU (1,8-diazabicycloundec-7-ene) or morpholine for improved selectivity.
  • Monitoring: Use TLC or LC-MS to track reaction progress and identify byproducts .

Advanced: What analytical techniques confirm structural integrity and purity post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify backbone structure and PEG spacer integrity.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm molecular weight (e.g., expected m/z for [M+H]⁺ or [M+Na]⁺) .

Basic: How should this compound be purified after synthesis?

Methodological Answer:

  • Crude Purification: Remove solvents via rotary evaporation under reduced pressure.
  • Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane or dichloromethane/methanol.
  • Recrystallization: Dissolve in minimal methanol, then precipitate with cold diethyl ether.
  • Lyophilization: For final drying, especially if the product is hygroscopic .

Advanced: How does the PEG spacer influence peptide solubility and bioactivity?

Methodological Answer:
The triethylene glycol (Peg3) spacer:

  • Enhances Solubility: Reduces aggregation in aqueous buffers by increasing hydrophilicity.
  • Improves Bioavailability: Extends half-life in vivo by reducing renal clearance.
  • Modulates Conformation: Provides flexibility for ligand-receptor interactions in drug delivery systems. Comparative studies with shorter/longer PEG chains (e.g., Peg2 vs. Peg4) are recommended to optimize spacer length .

Advanced: What stability challenges arise during storage, and how can they be addressed?

Methodological Answer:

  • Moisture Sensitivity: Store desiccated at –20°C under argon to prevent hydrolysis of the ester group.
  • Light Sensitivity: Use amber vials to avoid photodegradation of the Fmoc group.
  • Stability Testing: Monitor degradation via HPLC every 3–6 months. For long-term storage, lyophilize with stabilizers (e.g., trehalose) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Peptide Synthesis: Acts as a PEGylated spacer in solid-phase peptide synthesis (SPPS) to improve solubility and reduce steric hindrance.
  • Drug Delivery: Conjugates with therapeutic peptides (e.g., opioid receptor ligands) to enhance pharmacokinetics.
  • Bioconjugation: Links fluorophores or targeting moieties to biomolecules for imaging or therapeutic studies .

Advanced: How can solubility issues in coupling reactions be resolved?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) or mixtures (DMF/CHCl3).
  • Temperature Adjustment: Perform reactions at 0–4°C to reduce side reactions.
  • Additives: Use HOBt (hydroxybenzotriazole) or OxymaPure to enhance coupling efficiency.
  • Microwave-Assisted Synthesis: Apply controlled heating (50–60°C) to improve dissolution .

Advanced: What strategies enable scalable synthesis for preclinical studies?

Methodological Answer:

  • Continuous Flow Reactors: Improve reproducibility and reduce reaction time for large batches.
  • Catalyst Optimization: Test p-toluenesulfonic acid or sulfuric acid to accelerate esterification.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Green Chemistry: Replace methanol with cyclopentyl methyl ether (CPME) for safer solvent systems .

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